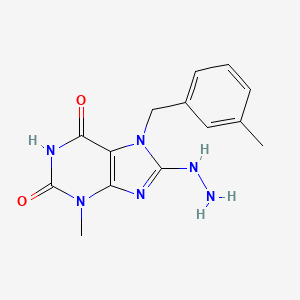
8-hydrazinyl-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione is a complex organic compound with the molecular formula C14H16N6O2. It is a derivative of purine, a heterocyclic aromatic organic compound, and features a hydrazino group, a methyl group, and a 3-methylphenylmethyl group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
8-Hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can yield azo compounds, while substitution reactions can produce a wide range of substituted purine derivatives .
Scientific Research Applications
8-Hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of their function. This can result in various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 8-Hydrazino-3-methyl-7-(2-phenylethyl)-1,3,7-trihydropurine-2,6-dione
- 8-Hydrazino-3-methyl-7-(3-methylbenzyl)-1,3,7-trihydropurine-2,6-dione
- 8-(N’-Benzylidene-hydrazino)-3-methyl-7-phenethyl-1,3,7-trihydropurine-2,6-dione
Uniqueness
What sets 8-hydrazino-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione apart from similar compounds is its specific substitution pattern, which can result in unique chemical and biological properties. For example, the presence of the 3-methylphenylmethyl group can enhance its binding affinity to certain molecular targets, potentially leading to more potent biological effects .
Properties
Molecular Formula |
C14H16N6O2 |
|---|---|
Molecular Weight |
300.32 g/mol |
IUPAC Name |
8-hydrazinyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C14H16N6O2/c1-8-4-3-5-9(6-8)7-20-10-11(16-13(20)18-15)19(2)14(22)17-12(10)21/h3-6H,7,15H2,1-2H3,(H,16,18)(H,17,21,22) |
InChI Key |
MYKGQQCHDRFLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2NN)N(C(=O)NC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















